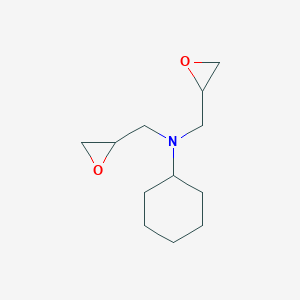

N,N-Bis(2,3-epoxypropyl)cyclohexylamine

Description

Structure

3D Structure

Properties

CAS No. |

13391-15-6 |

|---|---|

Molecular Formula |

C12H21NO2 |

Molecular Weight |

211.3 g/mol |

IUPAC Name |

N,N-bis(oxiran-2-ylmethyl)cyclohexanamine |

InChI |

InChI=1S/C12H21NO2/c1-2-4-10(5-3-1)13(6-11-8-14-11)7-12-9-15-12/h10-12H,1-9H2 |

InChI Key |

CLCWCGOCHZSFQE-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)N(CC2CO2)CC3CO3 |

Canonical SMILES |

C1CCC(CC1)N(CC2CO2)CC3CO3 |

Other CAS No. |

13391-15-6 |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of N,N-Bis(2,3-epoxypropyl)cyclohexylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of N,N-Bis(2,3-epoxypropyl)cyclohexylamine, a diepoxy compound with potential applications in various fields, including drug development and material science. This document details the synthetic pathway, experimental protocols, and comprehensive characterization of the target molecule and its key intermediate.

Introduction

This compound is a difunctional epoxy compound derived from cyclohexylamine. The presence of two reactive epoxy groups makes it a valuable crosslinking agent and a versatile building block in organic synthesis. Its potential applications stem from the ability of the epoxide rings to react with a variety of nucleophiles, enabling the formation of complex molecular architectures. This guide serves as a practical resource for researchers interested in the preparation and detailed analysis of this compound.

Synthesis Pathway

The synthesis of this compound is a two-step process that begins with the reaction of cyclohexylamine with epichlorohydrin. This initial reaction forms the dichlorohydrin intermediate, N,N-bis(3-chloro-2-hydroxypropyl)cyclohexylamine. Subsequent treatment of this intermediate with a base induces dehydrochlorination and ring-closure to yield the final diepoxide product.

Caption: Synthetic route to this compound.

Experimental Protocols

Synthesis of N,N-bis(3-chloro-2-hydroxypropyl)cyclohexylamine (Intermediate)

This procedure is adapted from the method described by McKelvey et al. (1959).[1]

Materials:

-

Cyclohexylamine

-

Epichlorohydrin

-

Methanol

-

Diethyl ether

-

Petroleum ether

Procedure:

-

In a well-ventilated fume hood, a solution of cyclohexylamine in methanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

The flask is cooled in an ice bath.

-

Epichlorohydrin is added dropwise to the stirred solution of cyclohexylamine, maintaining the temperature below 25°C. A molar ratio of at least 2:1 of epichlorohydrin to cyclohexylamine should be used.

-

After the addition is complete, the reaction mixture is stirred at room temperature for 24 hours.

-

The solvent and excess epichlorohydrin are removed under reduced pressure.

-

The resulting residue is dissolved in diethyl ether and washed with water to remove any unreacted cyclohexylamine hydrochloride.

-

The ethereal solution is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude N,N-bis(3-chloro-2-hydroxypropyl)cyclohexylamine.

-

The crude product can be purified by recrystallization from a suitable solvent such as petroleum ether.

Synthesis of this compound (Final Product)

This procedure is a continuation of the synthesis, adapted from McKelvey et al. (1959).[1]

Materials:

-

N,N-bis(3-chloro-2-hydroxypropyl)cyclohexylamine

-

Sodium hydroxide

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

The N,N-bis(3-chloro-2-hydroxypropyl)cyclohexylamine intermediate is dissolved in diethyl ether in a round-bottom flask equipped with a magnetic stirrer.

-

A concentrated aqueous solution of sodium hydroxide is added portion-wise to the stirred solution at room temperature.

-

The reaction mixture is stirred vigorously for 4-6 hours at room temperature to effect the dehydrochlorination and ring closure.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are washed with water until neutral and then dried over anhydrous sodium sulfate.

-

The solvent is removed by rotary evaporation to yield this compound as an oily residue.

-

The product can be further purified by vacuum distillation.

Characterization Data

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₁NO₂ | [1] |

| Molecular Weight | 211.30 g/mol | [1] |

| Appearance | Colorless to pale yellow viscous liquid | |

| Boiling Point | 126-128 °C at 4 mmHg | [1] |

Analytical and Spectroscopic Data

| Analysis/Technique | Result | Reference/Note |

| Elemental Analysis | Calculated for C₁₂H₂₁NO₂: N, 6.63%; Found: N, 6.44% | [1] |

| Oxirane Oxygen | Calculated: 15.1%; Found: 14.9% | [1] |

| ¹H NMR (Expected) | Cyclohexyl protons: 1.0-1.9 ppm (m, 11H); Epoxy protons: 2.4-3.2 ppm (m, 10H, including CH₂-N and CH-O of epoxy rings) | Based on the analysis of similar N,N-diglycidyl compounds. The exact chemical shifts and coupling constants would require experimental verification. |

| ¹³C NMR (Expected) | Cyclohexyl carbons: ~25-60 ppm; Epoxy carbons: ~44-52 ppm (CH₂-N, CH-O, CH₂-O) | Based on the analysis of analogous structures. The carbon of the cyclohexyl ring attached to the nitrogen would be the most downfield of the aliphatic signals. The two carbons of the oxirane ring would appear in the characteristic region for epoxides. |

| FTIR (Expected) | ~2930, 2850 cm⁻¹ (C-H stretch, aliphatic); ~1250, 915, 840 cm⁻¹ (epoxy ring vibrations) | The characteristic peaks for the epoxy group are crucial for confirming the success of the epoxidation step. The absence of a broad O-H stretch around 3300-3500 cm⁻¹ would indicate the conversion of the chlorohydrin intermediate. |

| Mass Spec (Expected) | Molecular ion peak (M⁺) at m/z = 211.16. Fragmentation patterns would likely involve the loss of epoxypropyl groups and fragmentation of the cyclohexyl ring. | Expected based on the molecular formula. |

Experimental Workflow and Logic

The synthesis and characterization process follows a logical progression from starting materials to the purified and analyzed final product.

Caption: Workflow for the synthesis and characterization of the target compound.

Applications in Drug Development and Research

This compound serves as a versatile precursor in the synthesis of various biologically active molecules. The diepoxy functionality allows for the introduction of two identical or different substituents through ring-opening reactions with various nucleophiles, such as amines, thiols, and alcohols. This can lead to the generation of libraries of compounds for screening in drug discovery programs. Potential areas of interest include the development of:

-

Anticancer agents: The epoxy groups can react with nucleophilic sites on biomolecules, a mechanism exploited by some alkylating anticancer drugs.

-

Enzyme inhibitors: The compound can be used to synthesize molecules that can irreversibly bind to the active sites of specific enzymes.

-

Drug delivery systems: Polymerization of this monomer can lead to the formation of biocompatible matrices for controlled drug release.

Safety and Handling

This compound, like many epoxy compounds, should be handled with care. It is expected to be a skin and eye irritant and a potential sensitizer. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) of this compound and its precursors.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The experimental protocols are based on established literature, and the characterization data, including expected spectroscopic features, offer a comprehensive profile of the molecule. This information is intended to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, facilitating the preparation and utilization of this versatile diepoxy compound.

References

An In-Depth Technical Guide to N,N-Bis(2,3-epoxypropyl)cyclohexylamine: Physicochemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and reactivity of N,N-Bis(2,3-epoxypropyl)cyclohexylamine. The information is curated to be a valuable resource for professionals in research, science, and drug development, with a focus on data presentation, experimental context, and logical relationships.

Physicochemical Properties

This compound is a diepoxy compound with the molecular formula C₁₂H₂₁NO₂.[1][2] Its chemical structure consists of a cyclohexylamine core with two 2,3-epoxypropyl groups attached to the nitrogen atom. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | N,N-bis(oxiran-2-ylmethyl)cyclohexanamine | [1] |

| CAS Number | 13391-15-6 | [1][2] |

| Molecular Formula | C₁₂H₂₁NO₂ | [1][2] |

| Molecular Weight | 211.30 g/mol | [1] |

| Density | 1.1 g/cm³ | [2] |

| Boiling Point | 319.5°C at 760 mmHg | [2] |

| Flash Point | 120.2°C | [2] |

| Refractive Index | 1.526 | [2] |

| Vapor Pressure | 0.000338 mmHg at 25°C | [2] |

Synthesis and Experimental Protocols

General Synthesis Reaction

The synthesis would likely involve the reaction of cyclohexylamine with two equivalents of epichlorohydrin. This reaction typically proceeds in two stages: an initial addition of the amine to the epoxide ring of epichlorohydrin, followed by a dehydrochlorination step to form the new epoxide rings.

Caption: Generalized synthesis workflow for this compound.

Postulated Experimental Protocol

Materials:

-

Cyclohexylamine

-

Epichlorohydrin

-

Sodium hydroxide (or another suitable base)

-

An appropriate solvent (e.g., a protic solvent like an alcohol, or a non-protic solvent)

-

Deionized water

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

Reaction Setup: Cyclohexylamine is dissolved in a suitable solvent in a reaction vessel equipped with a stirrer, thermometer, and dropping funnel. The solution is cooled in an ice bath.

-

Addition of Epichlorohydrin: Epichlorohydrin is added dropwise to the cooled cyclohexylamine solution while maintaining a low temperature to control the exothermic reaction.

-

Formation of Dichlorohydrin Intermediate: The reaction mixture is stirred for a period to allow for the formation of the N,N-bis(3-chloro-2-hydroxypropyl)cyclohexylamine intermediate.

-

Epoxidation: A solution of a strong base, such as sodium hydroxide, is added to the reaction mixture to induce dehydrochlorination and the formation of the two epoxide rings.

-

Workup: The reaction mixture is then subjected to an aqueous workup to remove salts and other water-soluble impurities. This may involve extraction with an organic solvent.

-

Purification: The crude product is purified, likely through vacuum distillation or column chromatography, to yield the final this compound.

Characterization

The characterization of the synthesized this compound would involve standard spectroscopic techniques to confirm its structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR would be used to confirm the presence of the cyclohexyl and epoxypropyl groups and their connectivity.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for the C-O-C stretching of the epoxide rings and the C-N stretching of the amine would be expected.

-

Mass Spectrometry (MS): This technique would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern.

Reactivity and Potential Applications

The primary reactivity of this compound stems from the high strain of the three-membered epoxide rings, which are susceptible to ring-opening reactions with a variety of nucleophiles.

Curing Agent for Epoxy Resins

The most prominent application of this compound is as a curing agent or crosslinker for epoxy resins. The two epoxy groups can react with nucleophilic curing agents, such as amines or anhydrides, to form a highly crosslinked thermoset polymer network. This property makes it valuable in the formulation of adhesives, coatings, and composite materials.

Caption: Role as a crosslinker in epoxy resin curing.

Biological Activity and Drug Development Context

It is crucial to note that there is currently no publicly available scientific literature that directly links this compound to drug development or specific biological signaling pathways.

However, the general class of diepoxy compounds has been investigated for various biological activities. Some naturally occurring diepoxides exhibit cytotoxic, antifungal, and anti-inflammatory properties.[3] The cytotoxicity of some synthetic diepoxy compounds has also been evaluated, with toxicity generally decreasing with longer chain lengths between the epoxy groups.[2]

The high reactivity of the epoxide functional group is a double-edged sword in a biological context. While it can lead to covalent modification of biological macromolecules, which could be harnessed for therapeutic effect, it also raises concerns about potential toxicity and off-target effects.[4][5][6][7]

Given the lack of specific data for this compound, any consideration for its use in a drug development context would require extensive foundational research, including:

-

In vitro cytotoxicity screening against a panel of cancer and normal cell lines.

-

Mechanism of action studies to identify potential cellular targets and signaling pathways affected by the compound.

-

In vivo efficacy and toxicity studies in relevant animal models.

Caption: Hypothetical workflow for evaluating the compound in a drug development context.

Conclusion

This compound is a well-characterized diepoxy compound with established physicochemical properties. Its primary utility lies in materials science as a crosslinking agent for epoxy resins. While the broader class of diepoxy compounds has shown some interesting biological activities, there is a significant lack of data regarding the specific biological effects of this compound. For researchers and professionals in drug development, this compound represents an unexplored chemical entity. Its potential as a therapeutic agent is unknown and would necessitate a comprehensive and systematic investigation, starting from fundamental in vitro and in vivo studies.

References

- 1. researchgate.net [researchgate.net]

- 2. In vitro evaluation of cytotoxicity of diepoxy compounds used for biomaterial modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Naturally occurring of α,β-diepoxy-containing compounds: origin, structures, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biological Effects and Toxicity of Compounds Based on Cured Epoxy Resins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro cytotoxicity of solid epoxy-based dental resins and their components - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. iris.unisalento.it [iris.unisalento.it]

In-Depth Technical Guide: N,N-Bis(2,3-epoxypropyl)cyclohexylamine (CAS 13391-15-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Bis(2,3-epoxypropyl)cyclohexylamine, also known as N,N-diglycidylcyclohexylamine, is a diepoxide compound with the CAS number 13391-15-6. Its structure, featuring a central cyclohexylamine core functionalized with two reactive epoxy groups, makes it a valuable crosslinking agent and monomer in polymer chemistry. This technical guide provides a comprehensive overview of its synthesis, properties, and potential applications, with a focus on its relevance to materials science and the biomedical field.

Physicochemical Properties

This compound is a colorless to slightly yellow liquid. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₂₁NO₂ | |

| Molecular Weight | 211.30 g/mol | |

| IUPAC Name | N,N-bis(oxiran-2-ylmethyl)cyclohexanamine | [1] |

| Synonyms | N,N-Diglycidylcyclohexylamine | |

| CAS Number | 13391-15-6 | |

| Density | 1.1 g/cm³ | |

| Boiling Point | 319.5 °C at 760 mmHg | |

| Flash Point | 120.2 °C | |

| Refractive Index | 1.526 |

Synthesis

The synthesis of this compound typically involves a two-step process starting from cyclohexylamine and epichlorohydrin.

Synthesis Workflow

The overall synthesis process can be visualized as a two-stage reaction: first, the formation of a dichlorohydrin intermediate, followed by dehydrochlorination to yield the final diepoxide.

References

N,N-Bis(2,3-epoxypropyl)cyclohexylamine: A Technical Deep Dive into its Mechanism of Action in Epoxy Resins

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and professionals in drug development and material science, detailing the core mechanism of action of N,N-Bis(2,3-epoxypropyl)cyclohexylamine within epoxy resin systems. While specific kinetic and mechanical performance data for this particular compound are not extensively available in public literature, this document synthesizes established principles of epoxy chemistry, leveraging data from analogous cycloaliphatic amine systems to provide a robust theoretical and practical framework.

Executive Summary

This compound is a hybrid molecule that functions as both a reactive cycloaliphatic epoxy resin and a catalytic curing accelerator. Its unique structure, featuring two terminal epoxy groups and a tertiary amine, allows it to participate in epoxy network formation through two primary, and potentially simultaneous, mechanisms. This dual-action capability offers formulators a versatile tool for modifying curing profiles and final thermoset properties. This guide will elucidate these mechanisms, present representative quantitative data from similar systems, detail relevant experimental protocols for characterization, and provide visual representations of the chemical pathways and experimental workflows.

Core Mechanism of Action

The functionality of this compound in an epoxy formulation is twofold:

2.1 Role as a Reactive Diepoxide: The two epoxy groups on the molecule can undergo traditional curing reactions with various hardeners. When formulated with primary or secondary amines, the active hydrogens on the amine hardener will perform a nucleophilic attack on the carbon of the oxirane ring, leading to ring-opening and the formation of a hydroxyl group and a new covalent bond, thus building the polymer network. This reaction is analogous to how standard epoxy resins like DGEBA are cured.

2.2 Role as a Catalytic Accelerator: The tertiary amine nitrogen atom in the cyclohexylamine backbone possesses a lone pair of electrons, enabling it to function as a catalyst. This catalytic activity manifests in two ways:

-

Acceleration of Amine-Epoxy Reactions: The tertiary amine can activate the epoxy ring, making it more susceptible to nucleophilic attack by a primary or secondary amine hardener. This accelerates the overall curing process.[1]

-

Initiation of Anionic Homopolymerization (Etherification): The tertiary amine can directly attack an epoxy group, forming a zwitterion. This initiates an anionic ring-opening polymerization where the resulting alkoxide attacks another epoxy group.[2][3] This etherification reaction is particularly significant at elevated temperatures or in formulations with a high epoxy-to-hardener ratio.[2]

These two mechanisms are not mutually exclusive and can occur concurrently, influencing the final crosslink density and network structure.

Chemical Signaling Pathways

The reaction mechanisms can be visualized as follows:

Quantitative Data Presentation

As direct kinetic data for this compound is limited, the following tables present representative data from a study on a DGEBA-cycloaliphatic amine system, which is expected to exhibit similar curing behavior.[4] This data illustrates the typical results obtained from non-isothermal Differential Scanning Calorimetry (DSC).

Table 1: Characteristic Curing Temperatures at Various Heating Rates (β)

| Heating Rate (β) (°C/min) | Onset Temperature (°C) | Peak Temperature (°C) | End Temperature (°C) |

| 5.0 | 52.1 | 78.5 | 101.2 |

| 7.5 | 55.8 | 84.3 | 108.9 |

| 10.0 | 58.9 | 88.7 | 114.6 |

| 12.5 | 61.5 | 92.4 | 119.5 |

| 15.0 | 63.8 | 95.6 | 123.7 |

| Data is illustrative, based on a representative DGEBA-cycloaliphatic amine system.[4] |

Table 2: Calculated Kinetic Parameters for a DGEBA-Cycloaliphatic Amine System

| Method | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) | Reaction Order (n) |

| Kissinger | 55.2 | 1.85 x 10⁷ | 0.91 |

| Ozawa | 57.6 | - | - |

| Data is illustrative, based on a representative DGEBA-cycloaliphatic amine system.[4] |

Experimental Protocols

The characterization of the curing process for an epoxy system involving this compound would typically involve the following key experiments.

5.1 Differential Scanning Calorimetry (DSC) for Cure Kinetics

-

Objective: To determine the heat of reaction, characteristic temperatures (onset, peak, end), and to calculate kinetic parameters such as activation energy (Ea).

-

Methodology (Non-isothermal):

-

Accurately weigh 5-10 mg of the uncured, thoroughly mixed epoxy formulation into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.

-

Place the sample and reference pans into the DSC instrument.

-

Heat the sample from ambient temperature (e.g., 25°C) to a temperature well above the curing completion temperature (e.g., 200°C) at several constant heating rates (e.g., 5, 7.5, 10, 12.5, and 15°C/min).[4]

-

Record the heat flow as a function of temperature for each run.

-

The total heat of reaction (ΔH) is determined by integrating the area under the exothermic peak.

-

The activation energy (Ea) can be calculated from the variation of the peak temperature (Tp) with the heating rate (β) using the Kissinger or Ozawa methods.[4]

-

-

Methodology (Isothermal):

-

Prepare the sample as described above.

-

Rapidly heat the sample to a desired isothermal curing temperature (e.g., 80°C).

-

Hold the sample at this temperature for a sufficient time for the reaction to complete, recording the heat flow over time.

-

The degree of cure (α) at any time (t) is the fractional heat evolved up to that time divided by the total heat of reaction (obtained from a non-isothermal scan).

-

5.2 Fourier-Transform Infrared (FTIR) Spectroscopy for Reaction Monitoring

-

Objective: To qualitatively and quantitatively track the consumption of specific functional groups, primarily the epoxy ring, during the curing process.

-

Methodology:

-

Prepare a thin film of the reacting mixture between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Place the sample in the FTIR spectrometer. If studying temperature effects, a heated cell is required.

-

Acquire spectra at regular time intervals throughout the curing process.

-

Monitor the decrease in the absorbance of the characteristic epoxy group peak, typically found around 915 cm⁻¹.[5]

-

To quantify the extent of reaction, the decrease in the epoxy peak area can be normalized against an internal reference peak that does not change during the reaction (e.g., a C-H stretching band from the aromatic or cycloaliphatic backbone).[5]

-

5.3 Workflow Visualization

The logical flow for characterizing the curing kinetics can be visualized as follows:

Conclusion

This compound presents a compelling case for its use in advanced epoxy formulations. Its dual-action mechanism, serving as both a reactive component and a catalytic promoter, allows for significant control over the curing reaction and the final properties of the thermoset material. While a lack of specific published data necessitates the use of analogous systems for quantitative illustration, the fundamental principles outlined in this guide provide a strong foundation for any research or development professional looking to incorporate this versatile molecule into their work. Further empirical studies are encouraged to fully elucidate the specific kinetic parameters and performance characteristics of this compound in various formulations.

References

N,N-Bis(2,3-epoxypropyl)cyclohexylamine: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Bis(2,3-epoxypropyl)cyclohexylamine is a diepoxide compound belonging to the family of cycloaliphatic amines. Its structure, featuring a central cyclohexylamine core functionalized with two reactive epoxypropyl groups, makes it a molecule of significant interest in polymer chemistry, particularly as a curing agent or crosslinker for epoxy resins. The cycloaliphatic nature of the backbone is expected to impart distinct properties to the resulting polymers, such as improved thermal stability, weatherability, and mechanical performance compared to their aliphatic or aromatic counterparts.

This technical guide provides a comprehensive review of the available research and data on this compound. It is intended to serve as a valuable resource for researchers and professionals in materials science and drug development by summarizing its chemical and physical properties, outlining a representative synthesis protocol, discussing its performance as an epoxy curing agent with comparative data from analogous systems, and exploring its potential, albeit not yet documented, applications in the pharmaceutical field.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₁NO₂ | [ChemNet] |

| Molecular Weight | 211.30 g/mol | [PubChem] |

| CAS Number | 13391-15-6 | [ChemNet] |

| IUPAC Name | N,N-bis(oxiran-2-ylmethyl)cyclohexanamine | [PubChem] |

| Density | 1.1 g/cm³ | [ChemNet] |

| Boiling Point | 319.5 °C at 760 mmHg | [ChemNet] |

| Flash Point | 120.2 °C | [ChemNet] |

| Refractive Index | 1.526 | [ChemNet] |

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound is not explicitly available in peer-reviewed journals. However, the synthesis of N,N-diglycidylamines is a well-established chemical transformation, typically proceeding via the reaction of a primary or secondary amine with an excess of epichlorohydrin, followed by dehydrochlorination with a base. The following is a representative experimental protocol for the synthesis of a similar compound, N,N-diglycidylaniline, which can be adapted for the synthesis of the target molecule.

Representative Experimental Protocol: Synthesis of an N,N-Diglycidylamine

Materials:

-

Cyclohexylamine

-

Epichlorohydrin (excess)

-

Sodium hydroxide (or other suitable base)

-

Anhydrous sodium sulfate

-

Organic solvent (e.g., toluene, diethyl ether)

-

Deionized water

Procedure:

-

Epoxidation: In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and dropping funnel, dissolve cyclohexylamine in an excess of epichlorohydrin (typically a 1:5 to 1:10 molar ratio).

-

The reaction mixture is heated to a specific temperature (e.g., 50-60 °C) with vigorous stirring.

-

A solution of sodium hydroxide (e.g., 50% aqueous solution) is added dropwise to the reaction mixture over a period of 1-2 hours, maintaining the reaction temperature. The base facilitates the dehydrochlorination of the intermediate chlorohydrin.

-

After the addition is complete, the reaction is allowed to proceed for an additional 2-4 hours at the same temperature.

-

Work-up and Purification: The reaction mixture is cooled to room temperature, and the precipitated sodium chloride is removed by filtration.

-

The excess epichlorohydrin is removed under reduced pressure using a rotary evaporator.

-

The resulting crude product is dissolved in an organic solvent (e.g., diethyl ether) and washed several times with deionized water to remove any remaining salts and base.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude this compound.

-

Further purification can be achieved by vacuum distillation or column chromatography.

Caption: Generalized workflow for the synthesis of this compound.

Performance as an Epoxy Curing Agent

This compound can function as a curing agent for epoxy resins. The tertiary amine within its structure can catalyze the homopolymerization of epoxy resins, while the two epoxy groups can react with other curing agents, such as primary or secondary amines, to form a crosslinked network.

While specific performance data for this compound is not available, the general characteristics of cycloaliphatic amine hardeners can provide an indication of its expected performance. Cycloaliphatic amines are known to impart excellent mechanical properties, high glass transition temperatures (Tg), and good chemical resistance to cured epoxy systems.

The following table presents typical performance data for other cycloaliphatic amine curing agents when used with a standard bisphenol A diglycidyl ether (DGEBA) epoxy resin. This data is provided for comparative purposes.

| Curing Agent | Mix Ratio (phr) | Gel Time (min) at 25°C | Glass Transition Temp. (Tg, °C) | Tensile Strength (MPa) | Tensile Modulus (GPa) |

| Isophorone diamine (IPDA) | 25 | 45 | 150 | 80 | 3.0 |

| 1,2-Diaminocyclohexane (DACH) | 20 | 30 | 165 | 85 | 3.2 |

| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |

Curing Mechanism

The curing of an epoxy resin with an amine involves the nucleophilic attack of the amine's nitrogen on the carbon atom of the epoxy ring, leading to ring-opening and the formation of a hydroxyl group and a new carbon-nitrogen bond. The newly formed secondary amine can then react with another epoxy group.

Caption: Simplified workflow of the epoxy curing process.

Potential Applications in Drug Development

While there is no direct research on the use of this compound in drug development, its chemical structure suggests potential areas of exploration. The presence of two reactive epoxy groups makes it a candidate for use as a crosslinking agent in the development of drug delivery systems.

Epoxide-containing molecules are of interest in medicinal chemistry due to their ability to react with nucleophiles present in biological systems, such as amino or thiol groups in proteins and nucleic acids. This reactivity has been harnessed in the design of various therapeutic agents, including some anticancer drugs.

A hypothetical application could involve using this compound to crosslink biocompatible polymers, such as chitosan or polyethylene glycol (PEG), to form hydrogels or nanoparticles for controlled drug release. The crosslinking density, and thus the drug release rate, could be controlled by the stoichiometry of the reaction.

Spectroscopic Analysis of N,N-Bis(2,3-epoxypropyl)cyclohexylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic characteristics of N,N-Bis(2,3-epoxypropyl)cyclohexylamine, a diepoxide compound of interest in various chemical and pharmaceutical applications. Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this guide presents a detailed predictive analysis based on the well-established spectroscopic behaviors of its constituent functional groups: the cyclohexylamine moiety and the N,N-bis(2,3-epoxypropyl) group. This approach offers a robust framework for the identification and characterization of this compound and structurally similar molecules.

Molecular Structure and Key Spectroscopic Features

This compound possesses a tertiary amine linked to a cyclohexane ring and two epoxypropyl side chains. The key structural features for spectroscopic analysis are the protons and carbons of the cyclohexane ring, the methylene and methine groups of the epoxypropyl chains, and the characteristic vibrational modes of the epoxide rings and C-N bonds.

DOT Script for Molecular Structure

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on typical values for cyclohexylamines and epoxy compounds.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts (δ) in CDCl₃

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Cyclohexane (CH₂) | 1.0 - 1.9 | m | 10H |

| Cyclohexane (CH-N) | 2.4 - 2.8 | m | 1H |

| N-CH₂ (epoxypropyl) | 2.3 - 2.9 | m | 4H |

| CH (epoxy) | 2.9 - 3.2 | m | 2H |

| CH₂ (epoxy) | 2.5 - 2.8 | m | 4H |

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) in CDCl₃

| Carbon | Predicted Chemical Shift (ppm) |

| Cyclohexane (CH₂) | 25 - 35 |

| Cyclohexane (CH-N) | 55 - 65 |

| N-CH₂ (epoxypropyl) | 50 - 60 |

| CH (epoxy) | 48 - 55 |

| CH₂ (epoxy) | 44 - 50 |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule through their characteristic vibrational frequencies.

Predicted FTIR Data

Table 3: Predicted Characteristic FTIR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (cyclohexane) | 2850 - 2950 | Strong |

| C-H stretch (epoxy) | 3000 - 3060 | Medium |

| C-N stretch | 1000 - 1250 | Medium |

| Asymmetric C-O-C stretch (epoxy) | 1250 | Strong |

| Symmetric C-O-C stretch (epoxy) | 810 - 950 | Strong |

Experimental Protocols

The following are detailed methodologies for acquiring NMR and FTIR spectra of this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Typical parameters: spectral width of 200-220 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

DOT Script for NMR Workflow

An In-depth Technical Guide on the Thermal Stability and Decomposition of N,N-Bis(2,3-epoxypropyl)cyclohexylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Bis(2,3-epoxypropyl)cyclohexylamine is a cycloaliphatic diepoxide compound of significant interest in the development of advanced materials, including composites, adhesives, and coatings. Its thermal stability is a critical parameter that dictates its processing window and the performance of the final cured products. This technical guide provides a comprehensive overview of the thermal properties of this compound, including its synthesis, thermal stability, and decomposition pathways. Due to the limited availability of specific experimental data for the uncured compound in public literature, this guide presents representative thermal stability data based on typical values for analogous cycloaliphatic epoxy compounds. Detailed experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are provided to enable researchers to conduct their own thermal characterization. Furthermore, a plausible thermal decomposition mechanism for this compound is proposed and visualized.

Synthesis of this compound

The synthesis of this compound typically involves a two-step process. The first step is the reaction of cyclohexylamine with an excess of epichlorohydrin to form a dichlorohydrin intermediate. This is followed by a dehydrochlorination reaction using a strong base, such as sodium hydroxide, to form the final diepoxide product.

Navigating the Solubility Landscape of N,N-Bis(2,3-epoxypropyl)cyclohexylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Predicted Solubility Profile

The solubility of a compound is fundamentally governed by its molecular structure, polarity, and the nature of the solvent. N,N-Bis(2,3-epoxypropyl)cyclohexylamine possesses a unique combination of a non-polar cyclohexyl group and polar epoxy and amine functionalities. This amphiphilic nature suggests a varied solubility profile across different solvent classes.

Based on the principle of "like dissolves like," the following table summarizes the predicted solubility of this compound in a range of common laboratory solvents. It is important to note that these are qualitative predictions and experimental verification is crucial.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Low to Moderate | The presence of the non-polar cyclohexyl ring is expected to limit solubility in highly polar protic solvents like water. However, the amine and epoxy groups may allow for some degree of solubility, particularly in alcohols. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents can effectively solvate both the polar and non-polar regions of the molecule, leading to good solubility. |

| Non-Polar | Toluene, Hexane, Chloroform | Moderate to High | The large, non-polar cyclohexyl group should facilitate dissolution in non-polar organic solvents. |

Experimental Protocols for Solubility Determination

To ascertain the precise solubility of this compound, a systematic experimental approach is necessary. The following protocols outline methods for both qualitative and quantitative solubility assessment.

Qualitative Solubility Assessment

This initial screening provides a rapid evaluation of solubility in various solvents.

Methodology:

-

Sample Preparation: Add approximately 10-20 mg of this compound to a series of clean, dry test tubes.

-

Solvent Addition: To each test tube, add 1 mL of a different solvent from the list in the predicted solubility table.

-

Observation: Vigorously agitate each test tube for 30 seconds at room temperature.

-

Classification: Observe the mixture for the complete dissolution of the solid. Classify the solubility as:

-

Soluble: The compound completely dissolves, forming a clear solution.

-

Partially Soluble: A portion of the compound dissolves, but some solid remains.

-

Insoluble: The compound does not appear to dissolve.

-

Quantitative Solubility Determination (Static Equilibrium Method)

This method provides a precise measurement of the solubility of the compound in a given solvent at a specific temperature.

Methodology:

-

Saturation: Prepare a suspension of this compound in the chosen solvent in a sealed vial. Ensure an excess of the solid is present to achieve saturation.

-

Equilibration: Agitate the vial at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A temperature-controlled shaker or water bath is recommended.

-

Phase Separation: Allow the suspension to settle, or centrifuge the vial to separate the undissolved solid from the saturated solution.

-

Sampling: Carefully withdraw a known volume of the clear supernatant (the saturated solution).

-

Analysis: Determine the concentration of this compound in the aliquot using a suitable analytical technique, such as:

-

Gravimetric Analysis: Evaporate the solvent from the aliquot and weigh the remaining solid residue.

-

Chromatographic Analysis (HPLC, GC): Quantify the compound against a calibration curve.

-

Spectroscopic Analysis (UV-Vis): If the compound has a suitable chromophore, its concentration can be determined using a spectrophotometer and a calibration curve.

-

-

Calculation: Express the solubility in terms of mass per unit volume (e.g., mg/mL) or molar concentration (mol/L).

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams, generated using the DOT language, illustrate the logical flow of the solubility determination protocols.

Caption: Workflow for Qualitative Solubility Assessment.

Caption: Workflow for Quantitative Solubility Determination.

By following the predictive guidance and employing the detailed experimental protocols outlined in this guide, researchers can confidently determine the solubility of this compound in solvents relevant to their specific applications, thereby facilitating its effective use in scientific research and development.

Purity Analysis of N,N-Bis(2,3-epoxypropyl)cyclohexylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the purity analysis of N,N-Bis(2,3-epoxypropyl)cyclohexylamine. Given the importance of this compound in various applications, ensuring its purity is critical for reproducible results and product safety. This document outlines detailed experimental protocols, data presentation formats, and visual workflows to assist researchers in establishing robust analytical procedures.

Introduction

This compound is a diepoxide compound containing a tertiary amine. Its reactivity, driven by the epoxy functional groups, makes it a valuable crosslinking agent and intermediate in chemical synthesis. The purity of this compound can be affected by starting materials, side reactions during synthesis, and degradation. Therefore, reliable analytical methods are essential to quantify the active ingredient and identify potential impurities. This guide focuses on chromatographic and titrimetric methods for comprehensive purity assessment.

Synthesis and Potential Impurities

A likely synthetic route to this compound involves the reaction of cyclohexylamine with an excess of epichlorohydrin under basic conditions. Understanding this pathway is crucial for identifying potential process-related impurities.

Caption: Presumed synthetic pathway and potential impurities.

Analytical Methodologies

A combination of titrimetric and chromatographic techniques is recommended for a thorough purity analysis.

Titration for Epoxy Equivalent Weight (EEW)

This method determines the amount of epoxy functionality in the sample. A common approach is the direct titration with perchloric acid in the presence of a tetraalkylammonium bromide.

Experimental Protocol:

-

Reagents:

-

0.1 N Perchloric acid in glacial acetic acid

-

Tetraethylammonium bromide solution (100 g in 400 mL glacial acetic acid)

-

Crystal violet indicator solution (0.1% w/v in glacial acetic acid)

-

Glacial acetic acid

-

Chloroform

-

-

Procedure:

-

Accurately weigh approximately 0.2-0.3 g of the sample into a 100 mL beaker.

-

Dissolve the sample in 20 mL of chloroform.

-

Add 20 mL of glacial acetic acid and 10 mL of tetraethylammonium bromide solution.

-

Add 2-3 drops of crystal violet indicator.

-

Titrate with 0.1 N perchloric acid in glacial acetic acid to a stable green endpoint.

-

Perform a blank titration using the same procedure without the sample.

-

-

Calculation:

-

EEW (g/eq) = (Weight of sample (g) * 1000) / ((V - B) * N)

-

V = Volume of titrant for the sample (mL)

-

B = Volume of titrant for the blank (mL)

-

N = Normality of the perchloric acid solution

-

-

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

HPLC is a powerful tool for separating the main component from its impurities. Due to the lack of a strong chromophore in the target molecule, UV detection at low wavelengths or the use of a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is recommended. Alternatively, derivatization can be employed for UV detection.

Experimental Protocol (Reversed-Phase HPLC):

-

Instrumentation:

-

HPLC system with a gradient pump, autosampler, and UV or universal detector.

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

-

Chromatographic Conditions:

-

Mobile Phase A: Water

-

Mobile Phase B: Acetonitrile

-

Gradient:

-

0-5 min: 20% B

-

5-25 min: 20% to 80% B

-

25-30 min: 80% B

-

30-35 min: 80% to 20% B

-

35-40 min: 20% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

-

Detection: UV at 210 nm or CAD/ELSD

-

-

Sample Preparation:

-

Prepare a stock solution of the sample in acetonitrile at a concentration of 1 mg/mL.

-

Prepare working standards and samples by diluting the stock solution.

-

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is ideal for the detection and identification of volatile impurities such as residual solvents or starting materials like cyclohexylamine and epichlorohydrin.

Experimental Protocol:

-

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer.

-

Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).

-

-

Chromatographic Conditions:

-

Injector Temperature: 250 °C

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 min

-

Ramp: 10 °C/min to 280 °C

-

Hold at 280 °C for 5 min

-

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min

-

Injection Mode: Split (20:1)

-

Injection Volume: 1 µL

-

-

Mass Spectrometer Conditions:

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Range: 40-450 amu

-

-

Sample Preparation:

-

Dissolve the sample in a suitable solvent (e.g., dichloromethane) at a concentration of approximately 10 mg/mL.

-

Data Presentation

Quantitative data should be summarized in clear and concise tables for easy interpretation and comparison.

Table 1: Titrimetric Purity Analysis

| Sample ID | Sample Weight (g) | Titrant Volume (mL) | Blank Volume (mL) | Calculated EEW (g/eq) | Purity (%) |

| Batch A | 0.2512 | 23.65 | 0.12 | 107.8 | 98.8 |

| Batch B | 0.2498 | 23.10 | 0.12 | 109.9 | 96.9 |

| Reference | 0.2505 | 23.80 | 0.12 | 106.5 | 100.0 |

Theoretical EEW of this compound is 106.65 g/eq.

Table 2: HPLC Impurity Profile

| Impurity | Retention Time (min) | Area % (Batch A) | Area % (Batch B) |

| Cyclohexylamine | 3.5 | 0.15 | 0.25 |

| Mono-epoxypropylated | 8.2 | 0.75 | 1.50 |

| Unknown 1 | 15.6 | 0.20 | 0.30 |

| Main Peak | 12.4 | 98.90 | 97.95 |

Table 3: GC-MS Analysis of Volatile Impurities

| Impurity | Retention Time (min) | Concentration (ppm) (Batch A) | Concentration (ppm) (Batch B) |

| Epichlorohydrin | 5.8 | 50 | 85 |

| Dichloromethane | 2.1 | 120 | 150 |

Workflow Visualization

A generalized workflow for the purity analysis of this compound is presented below.

Caption: General analytical workflow for purity assessment.

Conclusion

The purity analysis of this compound requires a multi-faceted approach. The combination of titrimetry for functional group quantification and chromatography for impurity profiling provides a comprehensive assessment of the material's quality. The methodologies outlined in this guide serve as a starting point for the development and validation of in-house analytical procedures, ensuring the reliability and consistency of this important chemical compound.

Methodological & Application

Application Notes and Protocols: N,N-Bis(2,3-epoxypropyl)cyclohexylamine in Industrial Coatings

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N,N-Bis(2,3-epoxypropyl)cyclohexylamine as a curing agent in the formulation of high-performance industrial coatings. This document outlines its chemical properties, curing mechanism, and the expected performance benefits, along with detailed protocols for formulation and testing.

Introduction

This compound is a cycloaliphatic amine that serves as an efficient crosslinking agent for epoxy resins. Its unique chemical structure imparts a desirable combination of properties to cured coatings, making it a subject of interest for applications demanding high durability and resistance to harsh environments. Industrial coatings formulated with this amine are anticipated to exhibit excellent adhesion, superior chemical resistance, and robust mechanical properties.

Chemical Structure:

Chemical Structure of this compound

Performance Characteristics

The incorporation of this compound as a curing agent in epoxy coating formulations is expected to provide the following performance advantages:

-

Enhanced Chemical Resistance: The high crosslink density achieved upon curing creates a robust barrier against a variety of chemicals, including acids, alkalis, and solvents.[1][2]

-

Improved Mechanical Properties: Coatings formulated with cycloaliphatic amines generally exhibit excellent hardness, abrasion resistance, and toughness.[3][4]

-

Good Adhesion: Strong adhesion to a variety of substrates, including steel and concrete, is a key characteristic of these systems.[3]

-

UV Stability and Color Retention: Cycloaliphatic amines contribute to improved resistance to yellowing and degradation upon exposure to sunlight compared to some other amine curing agents.[1]

Quantitative Performance Data

Table 1: Mechanical Properties

| Property | Test Method | Expected Performance Range |

| Hardness (Shore D) | ASTM D2240 | 80 - 90 |

| Adhesion (Pull-off) | ASTM D4541 | > 10 MPa on steel |

| Abrasion Resistance | ASTM D4060 | < 50 mg loss (CS-17 wheel, 1000 cycles, 1 kg load) |

| Impact Resistance | ASTM D2794 | > 40 in-lb (direct) |

| Flexibility (Mandrel Bend) | ASTM D522 | Pass 1/8 inch mandrel |

Table 2: Chemical Resistance (24-hour spot test, ASTM D1308)

| Chemical | Rating (1-5, 5=no effect) |

| Sulfuric Acid (10%) | 4-5 |

| Sodium Hydroxide (50%) | 5 |

| Xylene | 4-5 |

| Methanol | 3-4 |

| Gasoline | 5 |

Experimental Protocols

The following protocols provide a framework for the formulation, application, and testing of an industrial coating using this compound as the curing agent.

Formulation and Curing

This protocol describes the preparation of a simple two-component epoxy coating.

Materials:

-

Liquid Epoxy Resin (e.g., Bisphenol A diglycidyl ether, EEW 180-190 g/eq)

-

This compound (Amine Hydrogen Equivalent Weight (AHEW) can be calculated or obtained from the supplier)

-

Solvent (e.g., a blend of xylene and n-butanol)

-

Additives (e.g., defoamer, leveling agent)

Procedure:

-

Calculate Stoichiometry: Determine the required amount of this compound based on the epoxy equivalent weight (EEW) of the resin and the amine hydrogen equivalent weight (AHEW) of the curing agent. The stoichiometric ratio is typically 1:1 (epoxy groups to amine hydrogens).

-

Part A Preparation (Resin Component): In a suitable mixing vessel, combine the liquid epoxy resin with the desired amount of solvent and additives. Mix at low speed until homogeneous.

-

Part B Preparation (Curing Agent Component): In a separate vessel, add the calculated amount of this compound. If necessary, it can be diluted with a small amount of solvent to reduce viscosity.

-

Mixing: Slowly add Part B to Part A while stirring continuously with a mechanical mixer. Continue mixing for 2-3 minutes until the mixture is uniform.

-

Induction Time (Sweat-in): Allow the mixed coating to stand for a specified period (typically 15-30 minutes) before application, as recommended for many epoxy-amine systems.[5]

-

Application: Apply the coating to prepared substrates (e.g., steel panels) using a suitable method such as spray, brush, or draw-down bar to achieve the desired dry film thickness.

-

Curing: Allow the coated panels to cure at ambient temperature (e.g., 25°C and 50% relative humidity) for a minimum of 7 days before conducting performance testing. A post-cure at elevated temperature (e.g., 2 hours at 60°C) can also be employed to ensure full crosslinking.

Coating Formulation and Curing Workflow

Performance Testing Protocols

The following ASTM standard test methods are recommended for evaluating the performance of the cured coating.

Adhesion Testing (ASTM D4541):

-

Ensure the coating is fully cured.

-

Lightly abrade the surface of the coating and the loading fixture (dolly).

-

Clean both surfaces with a suitable solvent.

-

Apply a layer of adhesive to the dolly and place it on the coated surface.

-

Allow the adhesive to cure according to the manufacturer's instructions.

-

Cut around the dolly through the coating to the substrate.

-

Attach the pull-off adhesion tester to the dolly and apply a perpendicular force at a constant rate until the dolly is detached.

-

Record the pull-off strength and the nature of the failure (cohesive, adhesive, or substrate failure).

Chemical Resistance Testing (ASTM D1308):

-

Place a small piece of filter paper or cotton ball saturated with the test chemical onto the cured coating surface.

-

Cover the saturated medium with a watch glass to prevent evaporation.

-

After the specified test duration (e.g., 24 hours), remove the watch glass and saturated medium.

-

Rinse the surface with water and gently wipe dry.

-

Evaluate the coating for any signs of degradation, such as blistering, discoloration, softening, or loss of adhesion. Rate the resistance on a scale of 1 to 5.

Mechanical Properties Testing:

-

Hardness (ASTM D2240): Use a Shore D durometer to measure the indentation hardness of the cured coating.

-

Abrasion Resistance (ASTM D4060): Subject the coated panel to abrasion using a Taber abraser with specified wheels and load. Calculate the weight loss after a set number of cycles.

-

Impact Resistance (ASTM D2794): Use an impact tester to drop a weighted indenter onto the coated panel from increasing heights. Determine the maximum impact the coating can withstand without cracking or delamination.

Signaling Pathway and Curing Mechanism

The curing of an epoxy resin with an amine hardener involves the nucleophilic addition of the amine groups to the epoxide rings of the epoxy resin. This reaction results in the formation of a highly crosslinked, three-dimensional polymer network.

Epoxy-Amine Curing Mechanism

Conclusion

This compound holds significant promise as a curing agent for developing high-performance industrial coatings. Its cycloaliphatic structure is anticipated to deliver coatings with excellent durability, chemical resistance, and mechanical strength. The protocols outlined in this document provide a solid foundation for researchers and formulators to explore the full potential of this compound in their specific applications. Further experimental work is encouraged to quantify the performance benefits and optimize formulations for various end-use requirements.

References

Application of N,N-Bis(2,3-epoxypropyl)cyclohexylamine in Composite Materials: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Bis(2,3-epoxypropyl)cyclohexylamine is a cycloaliphatic amine that holds potential as a curing agent or modifier in epoxy-based composite materials. Its unique structure, featuring a cycloaliphatic ring and two epoxy groups, suggests it could impart desirable properties to composites, such as improved thermal stability, enhanced mechanical performance, and good adhesion. This document provides an overview of its potential applications, general experimental protocols for incorporating it into composite materials, and logical workflows for characterization.

Application Notes

This compound can function as a reactive diluent, a co-curing agent, or a primary curing agent in epoxy formulations. Its cycloaliphatic structure is expected to contribute to a higher glass transition temperature (Tg) and improved thermal stability of the cured composite. The presence of two epoxy groups allows it to crosslink with other curing agents or to homopolymerize under certain conditions, potentially leading to a dense and rigid network structure.

Potential advantages of using this compound in composite materials include:

-

Enhanced Thermal Properties: The rigid cycloaliphatic ring can restrict segmental motion in the cured polymer network, leading to a higher Tg and better retention of mechanical properties at elevated temperatures.

-

Improved Mechanical Strength: The crosslinking density can be tailored by adjusting the formulation, potentially leading to composites with high strength and stiffness.

-

Good Adhesion: The polarity of the amine and epoxy groups can promote strong adhesion to various reinforcing fibers (e.g., carbon, glass, aramid) and substrates.

-

Low Viscosity: Cycloaliphatic amines can have lower viscosity compared to some aromatic amines, which can improve the processability of the resin system, allowing for better fiber impregnation in techniques like resin transfer molding (RTM) and vacuum-assisted resin infusion (VARI).

Experimental Protocols

The following are generalized protocols for the preparation and characterization of composite materials incorporating this compound. Researchers should optimize these protocols based on the specific epoxy resin, reinforcing fiber, and desired final properties.

Protocol 1: Preparation of a Composite Laminate

1. Materials and Equipment:

- Base epoxy resin (e.g., Diglycidyl ether of bisphenol A - DGEBA)

- This compound

- Co-curing agent (if required, e.g., an aromatic or aliphatic amine)

- Reinforcing fabric (e.g., carbon fiber, glass fiber)

- Vacuum bagging materials (peel ply, release film, breather cloth, sealant tape, vacuum bag)

- Heated press or oven with vacuum capabilities

- Mixing containers and stirrers

- Digital scale

2. Procedure:

- Mold Preparation: Clean the mold surface and apply a suitable mold release agent.

- Resin Formulation:

- Calculate the required amounts of the base epoxy resin, this compound, and any co-curing agent based on the desired stoichiometric ratio.

- Preheat the base epoxy resin to reduce its viscosity (e.g., 60 °C for 30 minutes).

- In a clean container, accurately weigh and mix the base epoxy resin and this compound until a homogeneous mixture is obtained.

- If a co-curing agent is used, add it to the mixture and stir thoroughly.

- Degas the resin mixture in a vacuum chamber to remove entrapped air bubbles.

- Lay-up:

- Cut the reinforcing fabric to the desired dimensions.

- Place the first layer of fabric onto the prepared mold.

- Apply a uniform coat of the degassed resin mixture onto the fabric.

- Place the next layer of fabric and repeat the resin application process (wet lay-up).

- Continue this process until the desired number of plies is reached.

- Vacuum Bagging:

- Place a layer of peel ply over the laminate, followed by a release film and breather cloth.

- Apply sealant tape around the perimeter of the mold.

- Place the vacuum bag over the entire assembly and seal it with the sealant tape.

- Apply vacuum to consolidate the laminate and remove excess resin and entrapped air.

- Curing:

- Transfer the vacuum-bagged assembly to a heated press or oven.

- Apply the desired curing cycle (temperature and time). A typical curing cycle might involve an initial cure at a lower temperature (e.g., 80-120 °C) followed by a post-cure at a higher temperature (e.g., 150-180 °C) to ensure full crosslinking. The optimal curing schedule should be determined through thermal analysis techniques like Differential Scanning Calorimetry (DSC).

Protocol 2: Characterization of Mechanical Properties

1. Sample Preparation:

- Cut the cured composite laminate into specimens of specific dimensions according to ASTM standards for the desired tests (e.g., ASTM D3039 for tensile properties, ASTM D3410 for compressive properties, ASTM D7264 for flexural properties).

2. Tensile Testing:

- Conduct tensile tests using a universal testing machine.

- Measure the tensile strength, tensile modulus, and elongation at break.

3. Flexural Testing (Three-Point Bending):

- Perform flexural tests to determine the flexural strength and flexural modulus of the composite.

4. Impact Testing:

- Conduct Izod or Charpy impact tests (e.g., ASTM D256) to evaluate the toughness and impact resistance of the material.

Protocol 3: Characterization of Thermal Properties

1. Differential Scanning Calorimetry (DSC):

- Use DSC to determine the glass transition temperature (Tg) of the cured composite.

- The DSC scan can also be used to study the curing kinetics of the resin system by analyzing the exothermic reaction peak.

2. Thermogravimetric Analysis (TGA):

- Perform TGA to evaluate the thermal stability and decomposition temperature of the composite material. The analysis is typically conducted under a nitrogen or air atmosphere.

3. Dynamic Mechanical Analysis (DMA):

- Use DMA to measure the storage modulus (E'), loss modulus (E''), and tan delta as a function of temperature.

- DMA provides detailed information about the viscoelastic properties of the material and can accurately determine the Tg.

Data Presentation

The following tables are templates for summarizing the quantitative data obtained from the experimental characterization.

Table 1: Mechanical Properties of Composites

| Property | Test Method | Composite Formulation A | Composite Formulation B |

| Tensile Strength (MPa) | ASTM D3039 | Experimental Data | Experimental Data |

| Tensile Modulus (GPa) | ASTM D3039 | Experimental Data | Experimental Data |

| Flexural Strength (MPa) | ASTM D7264 | Experimental Data | Experimental Data |

| Flexural Modulus (GPa) | ASTM D7264 | Experimental Data | Experimental Data |

| Impact Strength (J/m) | ASTM D256 | Experimental Data | Experimental Data |

Table 2: Thermal Properties of Composites

| Property | Test Method | Composite Formulation A | Composite Formulation B |

| Glass Transition Temp. (Tg) (°C) | DSC | Experimental Data | Experimental Data |

| Onset Decomposition Temp. (°C) | TGA | Experimental Data | Experimental Data |

| Temperature at 5% Weight Loss (°C) | TGA | Experimental Data | Experimental Data |

| Storage Modulus at 25°C (GPa) | DMA | Experimental Data | Experimental Data |

Visualizations

The following diagrams illustrate the logical workflows for the preparation and characterization of composite materials.

Caption: Experimental workflow for composite preparation and characterization.

Caption: Logical relationship of components in the curing reaction.

Application Notes and Protocols: Curing Kinetics of Epoxy Resins with N,N-Bis(2,3-epoxypropyl)cyclohexylamine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for characterizing the curing kinetics of epoxy resins formulated with the cycloaliphatic amine hardener, N,N-Bis(2,3-epoxypropyl)cyclohexylamine. The methodologies described herein utilize standard thermal analysis and spectroscopic techniques to elucidate reaction mechanisms and determine key kinetic parameters.

Introduction

This compound is a cycloaliphatic amine curing agent that offers a unique combination of properties to epoxy formulations, including a stable reactivity profile which can allow for ambient temperature curing.[1] Understanding the curing kinetics of epoxy systems incorporating this hardener is crucial for optimizing processing parameters, predicting material performance, and ensuring the reliability of the final cured product in various applications, from advanced composites to biomedical devices.

This document outlines the primary analytical techniques for studying curing kinetics: Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), and Rheological Analysis. Detailed protocols for each method are provided to guide researchers in obtaining high-quality, reproducible data.

Curing Mechanism of Epoxy Resins with Cycloaliphatic Amines

The curing of epoxy resins with amine hardeners proceeds primarily through the nucleophilic addition of the amine groups to the epoxy rings. The reaction mechanism involves the following key steps:

-

Primary Amine Reaction: The active hydrogens on the primary amine of this compound attack the carbon atom of the epoxy ring, leading to ring-opening and the formation of a secondary amine and a hydroxyl group.

-

Secondary Amine Reaction: The newly formed secondary amine can then react with another epoxy group, resulting in a tertiary amine and an additional hydroxyl group.

-

Autocatalysis: The hydroxyl groups generated during the reaction can catalyze further epoxy-amine reactions, a phenomenon known as autocatalysis.[2]

-

Crosslinking: As these reactions continue, a three-dimensional crosslinked network is formed, transforming the liquid resin into a solid thermoset material.

The overall reaction rate is influenced by factors such as temperature, stoichiometry of the resin and hardener, and the presence of catalysts.

Caption: Epoxy-amine curing reaction pathway.

Experimental Protocols

Detailed protocols for the key analytical techniques are provided below. It is essential to adapt these protocols to the specific instrumentation and software available in your laboratory.

Differential Scanning Calorimetry (DSC) for Non-Isothermal Curing Kinetics

DSC is a powerful technique for studying the heat flow associated with the exothermic curing reaction of epoxy resins. Non-isothermal DSC, where the sample is heated at a constant rate, is commonly used to determine kinetic parameters.

Objective: To determine the total heat of reaction (ΔH), activation energy (Ea), and reaction order (n) of the epoxy curing reaction.

Materials and Equipment:

-

Differential Scanning Calorimeter (DSC)

-

Aluminum DSC pans and lids

-

Microbalance

-

Epoxy resin and this compound hardener

-

Nitrogen gas supply

Protocol:

-

Sample Preparation:

-

Accurately weigh the desired amounts of epoxy resin and this compound hardener in a clean container. The stoichiometric ratio should be calculated based on the epoxy equivalent weight (EEW) of the resin and the amine hydrogen equivalent weight (AHEW) of the hardener.

-

Thoroughly mix the components for 2-3 minutes until a homogeneous mixture is obtained. Avoid introducing air bubbles.

-

Using a microbalance, weigh 5-10 mg of the freshly prepared mixture into an aluminum DSC pan.

-

Seal the pan with a lid. Prepare an empty, sealed aluminum pan to be used as a reference.

-

-

DSC Analysis:

-

Place the sample and reference pans into the DSC cell.

-

Purge the DSC cell with nitrogen gas at a flow rate of 20-50 mL/min to maintain an inert atmosphere.

-

Equilibrate the sample at a low temperature (e.g., 25°C).

-

Heat the sample from the starting temperature to a temperature where the curing reaction is complete (e.g., 250°C) at a constant heating rate (β). Perform experiments at multiple heating rates (e.g., 5, 10, 15, and 20 °C/min) to enable model-free kinetic analysis.[3][4]

-

Record the heat flow as a function of temperature.

-

-

Data Analysis:

-

Integrate the area under the exothermic peak for each heating rate to determine the total heat of reaction (ΔH).

-

Determine the onset temperature (T_onset), peak temperature (T_peak), and end temperature (T_end) of the curing exotherm.

-

Calculate the degree of conversion (α) as a function of temperature by partial integration of the exothermic peak.

-

Use model-free isoconversional methods, such as the Kissinger or Ozawa-Flynn-Wall (OFW) method, to determine the activation energy (Ea) as a function of conversion.[2][5] The Kissinger equation is given by: ln(β / T_p²) = ln(AR / E_a) - E_a / (RT_p)

-

The reaction order (n) can be estimated using methods like the Crane equation.[4]

-

Fourier-Transform Infrared (FTIR) Spectroscopy for Monitoring Cure Conversion

FTIR spectroscopy is used to monitor the chemical changes occurring during the curing process by tracking the disappearance of reactant functional groups and the appearance of product functional groups.

Objective: To determine the extent of reaction by monitoring the concentration of epoxy groups over time.

Materials and Equipment:

-

Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory or a heated transmission cell.

-

Epoxy resin and this compound hardener.

-

Disposable pipettes.

Protocol:

-

Sample Preparation:

-

Prepare the epoxy-hardener mixture as described in the DSC protocol.

-

If using an ATR accessory, place a small drop of the mixture directly onto the ATR crystal.

-

If using a transmission cell, place a small amount of the mixture between two KBr or NaCl plates.

-

-

FTIR Analysis:

-

Set the desired isothermal curing temperature for the ATR accessory or heated cell.

-

Collect FTIR spectra at regular time intervals (e.g., every 1-5 minutes) over the spectral range of 4000-650 cm⁻¹.

-

Continue data collection until no further changes are observed in the spectra, indicating the completion of the reaction.

-

-

Data Analysis:

-

Identify the characteristic absorption peak for the epoxy group (oxirane ring), typically around 915 cm⁻¹.[6][7]

-

Identify an internal reference peak that does not change during the reaction, such as a C-H stretching vibration from the aromatic rings of the epoxy resin (e.g., around 1510 cm⁻¹).[8]

-

Calculate the degree of conversion (α) of the epoxy groups at each time point using the following equation: α(t) = 1 - [(A_epoxy(t) / A_ref(t)) / (A_epoxy(0) / A_ref(0))] where A_epoxy(t) and A_ref(t) are the absorbances of the epoxy and reference peaks at time t, and A_epoxy(0) and A_ref(0) are the initial absorbances.

-

Plot the degree of conversion as a function of time to obtain the curing profile.

-

Rheological Analysis for Gel Time Determination

Rheological analysis is used to monitor the change in viscoelastic properties of the epoxy system as it cures, providing information on the pot life and gel time.

Objective: To determine the gel time of the epoxy system at a specific isothermal temperature.

Materials and Equipment:

-

Rotational rheometer with parallel plate geometry.

-

Temperature control unit for the rheometer.

-

Epoxy resin and this compound hardener.

Protocol:

-

Sample Preparation:

-

Prepare the epoxy-hardener mixture as described in the DSC protocol.

-

Quickly place a sufficient amount of the mixture onto the lower plate of the rheometer.

-

-

Rheological Measurement:

-

Lower the upper plate to the desired gap (e.g., 0.5-1.0 mm) and trim any excess sample.

-

Set the desired isothermal curing temperature.

-

Perform a time sweep experiment in oscillatory mode at a constant frequency (e.g., 1 Hz) and a small strain within the linear viscoelastic region.

-

Record the storage modulus (G'), loss modulus (G''), and complex viscosity (η*) as a function of time.

-

-

Data Analysis:

-

The gel time is typically defined as the point where the storage modulus (G') and the loss modulus (G'') curves intersect (tan δ = G''/G' = 1).[2]

-

Plot G' and G'' versus time to determine the crossover point. The time at which this crossover occurs is the gel time.

-

Data Presentation

Quantitative data from the kinetic analysis should be summarized in clear and concise tables for easy comparison and interpretation. Due to the lack of specific experimental data in the literature for this compound, the following tables present example data for a typical epoxy-amine system to illustrate the expected results.

Table 1: Non-Isothermal DSC Curing Parameters for a Representative Epoxy-Amine System

| Heating Rate (°C/min) | T_onset (°C) | T_peak (°C) | ΔH_total (J/g) |

| 5 | 105.2 | 125.8 | 450.1 |

| 10 | 115.6 | 138.2 | 455.3 |

| 15 | 122.1 | 145.7 | 452.8 |

| 20 | 127.5 | 151.3 | 458.0 |

Table 2: Kinetic Parameters Determined by Model-Free Methods for a Representative Epoxy-Amine System

| Kinetic Model | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) | Reaction Order (n) |

| Kissinger | 58.5 | 8.2 x 10⁶ | - |

| Ozawa-Flynn-Wall | 60.4 | - | - |

| Crane (using Kissinger Ea) | - | - | 0.89 |

Table 3: Isothermal Rheological Data for a Representative Epoxy-Amine System

| Curing Temperature (°C) | Gel Time (min) |

| 60 | 120 |

| 70 | 90 |

| 80 | 65 |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the kinetic analysis of the epoxy curing process.

Caption: Experimental workflow for curing kinetics analysis.

References

Application Notes and Protocols for Adhesive Formulation using N,N-Bis(2,3-epoxypropyl)cyclohexylamine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N,N-Bis(2,3-epoxypropyl)cyclohexylamine as a component in the formulation of high-performance epoxy adhesives. This document outlines the compound's properties, potential applications, and detailed protocols for formulation and testing.

Introduction to this compound in Adhesives

This compound is a cycloaliphatic diepoxide that can be used as a crosslinking agent or a reactive diluent in epoxy resin formulations. Its chemical structure, featuring a cyclohexane ring and two epoxy groups, imparts a unique combination of properties to the final adhesive, including improved thermal stability, good adhesion to various substrates, and potentially enhanced weather and yellowing resistance.[1] This compound is a viscous liquid with a molecular weight of 211.30 g/mol .[2][3]